2,6-dichloro-4-(1H-imidazol-2-yl)aniline

Description

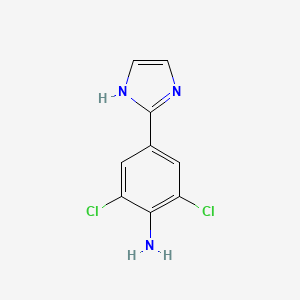

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-(1H-imidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-6-3-5(4-7(11)8(6)12)9-13-1-2-14-9/h1-4H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMXUIXOFFGDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=CC(=C(C(=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical and Biological Properties of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties and potential biological activities of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline. While this specific molecule is not extensively documented in publicly accessible literature, this guide compiles its fundamental physicochemical data and extrapolates potential synthetic routes and biological functions based on structurally analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the evaluation and development of this and related chemical entities.

Chemical Identity and Properties

This compound is a substituted aniline derivative characterized by a dichlorinated phenyl ring linked to an imidazole moiety. Its core structure suggests potential applications in medicinal chemistry, drawing from the rich pharmacological history of both imidazole and dichloroaniline scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,6-dichloro-4-(1H-imidazol-2-yl)benzenamine | N/A |

| CAS Number | 1337882-05-9 | N/A |

| Molecular Formula | C₉H₇Cl₂N₃ | N/A |

| Molecular Weight | 228.08 g/mol | N/A |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)N)Cl)C2=NC=CN2 | N/A |

| Physical State | Solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Potential Synthesis Protocols

A potential starting material for this synthesis is 3,5-dichloro-4-nitro-phenylamine, which can be reduced to the corresponding diamine and subsequently cyclized to form the imidazole ring.

Representative Experimental Protocol (Hypothetical)

Step 1: Reduction of 2,6-dichloro-4-nitroaniline to 3,5-dichloro-1,2-phenylenediamine.

-

To a solution of 2,6-dichloro-4-nitroaniline (1 eq.) in ethanol, add a reducing agent such as tin(II) chloride (SnCl₂) (3-5 eq.) and concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dichloro-1,2-phenylenediamine.

Step 2: Synthesis of this compound.

-

Dissolve the crude 3,5-dichloro-1,2-phenylenediamine (1 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Add glyoxal (or a glyoxal equivalent) (1.1 eq.) and a catalytic amount of a Lewis or Brønsted acid.

-

Reflux the mixture for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize with a base.

-

The resulting precipitate can be filtered, washed with water, and purified by recrystallization or column chromatography to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis of 2-aryl-imidazoles, which is applicable to the target compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological effects of this compound are not currently published. However, the structural motifs present in the molecule, namely the imidazole ring and the dichloroaniline group, are found in numerous compounds with significant biological activities.

-

Imidazole Derivatives : This class of compounds is known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.

-

Anilino-scaffolds : Substituted anilines are core components of many kinase inhibitors used in oncology. For instance, compounds with anilinopyrimidine and anilinoquinazoline cores are known to target protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BCR-Abl.

Given these precedents, it is plausible that this compound could function as a kinase inhibitor. Many small molecule kinase inhibitors bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby interrupting signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

The diagram below illustrates a generalized signaling pathway that is often targeted by anilino-based kinase inhibitors in cancer cells.

Future Directions

The information presented in this guide suggests that this compound is a compound of interest for further investigation. Key areas for future research include:

-

Development of a robust and scalable synthetic protocol.

-

In vitro screening against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial potential.

-

Kinase inhibition assays to identify specific protein kinase targets.

-

In silico modeling to predict binding modes and guide the design of more potent analogs.

Conclusion

This compound represents an under-explored chemical entity with significant potential for applications in drug discovery. This technical guide provides a starting point for researchers by summarizing its known properties and outlining plausible avenues for its synthesis and biological evaluation based on the activities of structurally related compounds. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this promising molecule.

An In-depth Technical Guide to the Synthesis of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2,6-dichloro-4-(1H-imidazol-2-yl)aniline, a molecule of interest for further research and development. Due to the absence of a directly published synthesis for this specific compound, this guide details a rational, multi-step approach based on established and reliable organic chemistry transformations. The synthesis is divided into two primary stages: the preparation of the key intermediate, 4-amino-3,5-dichlorobenzaldehyde, and the subsequent construction of the imidazole ring to yield the final product.

I. Synthesis of the Key Intermediate: 4-amino-3,5-dichlorobenzaldehyde

The synthesis of the crucial aldehyde intermediate can be achieved through a two-step process starting from commercially available 2,6-dichloroaniline. This involves the protection of the aniline's amino group via acetylation, followed by a Vilsmeier-Haack formylation reaction to introduce the aldehyde group at the para position. The final step in this stage is the deprotection of the amino group.

Step 1: N-acetylation of 2,6-dichloroaniline

To begin, the amino group of 2,6-dichloroaniline is protected as an acetamide to prevent side reactions in the subsequent formylation step.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloroaniline (1.0 eq.) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.1 eq.) dropwise while stirring.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring.

-

The precipitated N-(2,6-dichlorophenyl)acetamide is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried. The product can be further purified by recrystallization from ethanol if necessary.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 2,6-dichloroaniline | 162.02 | 1.0 |

| Acetic Anhydride | 102.09 | 1.1 |

| Glacial Acetic Acid | - | Solvent |

Step 2: Vilsmeier-Haack Formylation of N-(2,6-dichlorophenyl)acetamide

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (excess, serves as reagent and solvent) and cool it in an ice bath to 0-5 °C.

-

Add phosphorus oxychloride (POCl₃) (approx. 3-4 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

-

After the addition is complete, add N-(2,6-dichlorophenyl)acetamide (1.0 eq.) portion-wise to the reaction mixture, maintaining the temperature below 20 °C.

-

Once the addition is complete, heat the reaction mixture to 60-80 °C for several hours (monitoring by TLC is recommended).

-

Cool the mixture and pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is basic. This will hydrolyze the intermediate iminium salt to the aldehyde.

-

The crude 4-acetamido-3,5-dichlorobenzaldehyde will precipitate and can be collected by filtration, washed with water, and dried.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| N-(2,6-dichlorophenyl)acetamide | 204.04 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | ~3-4 |

| N,N-dimethylformamide (DMF) | 73.09 | Reagent/Solvent |

Step 3: Hydrolysis of 4-acetamido-3,5-dichlorobenzaldehyde

The final step in the preparation of the key intermediate is the deprotection of the amino group by hydrolysis of the acetamide.

Experimental Protocol:

-

Suspend the crude 4-acetamido-3,5-dichlorobenzaldehyde in a mixture of ethanol and aqueous hydrochloric acid (e.g., 10% HCl).

-

Heat the mixture to reflux for 2-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and neutralize it with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms.

-

Collect the solid 4-amino-3,5-dichlorobenzaldehyde by vacuum filtration, wash it thoroughly with water, and dry it. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

| Reactant | Molar Mass ( g/mol ) |

| 4-acetamido-3,5-dichlorobenzaldehyde | 232.05 |

| Hydrochloric Acid (aq.) | - |

| Ethanol | - |

II. Synthesis of this compound

The final stage of the synthesis involves the construction of the imidazole ring onto the prepared 4-amino-3,5-dichlorobenzaldehyde using the Debus-Radziszewski imidazole synthesis. This reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde, and ammonia.

Debus-Radziszewski Imidazole Synthesis

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 4-amino-3,5-dichlorobenzaldehyde (1.0 eq.) in a solvent such as methanol or ethanol.

-

To this solution, add an aqueous solution of glyoxal (40% in water, ~1.1 eq.).

-

Add a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide (excess), to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The reaction progress should be monitored by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

The residue can be triturated with water to remove inorganic salts.

-

The solid product, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by column chromatography or recrystallization from an appropriate solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane).

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 4-amino-3,5-dichlorobenzaldehyde | 190.03 | 1.0 |

| Glyoxal (40% in water) | 58.04 | ~1.1 |

| Ammonium Hydroxide (conc.) | - | Excess |

III. Visualization of the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram.

Mechanism of Action of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline: A Review of Available Data

Notice: Extensive searches of publicly available scientific literature and databases have yielded no specific information regarding the mechanism of action, molecular targets, or signaling pathways associated with 2,6-dichloro-4-(1H-imidazol-2-yl)aniline. While the chemical structure suggests potential biological activity, as of the current date, there are no published studies detailing its specific pharmacological effects.

This document aims to provide a framework for the type of in-depth analysis that would be conducted if such data were available, based on the user's request for a technical guide for researchers, scientists, and drug development professionals. The methodologies and data presentation formats outlined below are standard in preclinical drug discovery and mechanism of action studies.

Hypothetical Target and Pathway Identification

Research into a novel compound like this compound would typically begin with broad screening to identify its biological targets. This could involve:

-

High-Throughput Screening (HTS): Testing the compound against a large panel of known biological targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors, ion channels).

-

Phenotypic Screening: Observing the effect of the compound on cell behavior (e.g., proliferation, apoptosis, differentiation) to infer potential pathways.

-

Computational Modeling and Docking: Using the compound's structure to predict its binding affinity to the three-dimensional structures of known proteins.

Once a primary target or pathway is identified, more focused experiments are conducted to elucidate the precise mechanism of action.

Quantitative Data Summary

Should experimental data become available, it would be summarized in a structured format for clarity and comparison. This would include key metrics such as:

| Parameter | Value | Target/Assay | Cell Line/System | Reference |

| IC₅₀ | Data not available | e.g., Kinase X | e.g., HEK293 | (Future Publication) |

| EC₅₀ | Data not available | e.g., Reporter Gene Assay | e.g., HeLa | (Future Publication) |

| Kᵢ | Data not available | e.g., Receptor Y Binding | e.g., Membrane Prep | (Future Publication) |

| Kd | Data not available | e.g., Isothermal Titration Calorimetry | e.g., Purified Protein | (Future Publication) |

Table 1: Hypothetical Quantitative Data for this compound. This table illustrates how key quantitative metrics for biological activity would be presented. IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration), Kᵢ (inhibition constant), and Kd (dissociation constant) are fundamental parameters in pharmacology.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. A typical experimental protocol to determine the effect of the compound on a hypothetical target, for instance, a protein kinase, is described below.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of this compound on the activity of a specific kinase.

Materials:

-

Recombinant human kinase (e.g., Kinase X)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well microplates

Procedure:

-

A serial dilution of this compound is prepared in DMSO and then diluted in kinase assay buffer.

-

The kinase enzyme and its specific substrate are mixed in the assay buffer.

-

The compound dilutions are added to the wells of a 384-well plate.

-

The kinase/substrate mixture is added to the wells containing the compound.

-

The enzymatic reaction is initiated by adding a defined concentration of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

-

Data is normalized to positive (no inhibitor) and negative (no enzyme) controls.

-

The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualization of Pathways and Workflows

Visual diagrams are essential for conveying complex biological processes and experimental designs.

Hypothetical Signaling Pathway

If, for example, this compound was found to be an inhibitor of an upstream kinase in the MAPK/ERK pathway, a diagram would be generated to illustrate this.

Figure 1: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

A diagram can also effectively outline the sequence of an experimental plan.

Figure 2: A generalized workflow for mechanism of action studies.

Potential Biological Targets of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological targets of the novel small molecule, 2,6-dichloro-4-(1H-imidazol-2-yl)aniline. Based on chemoinformatic analysis of its structural motifs—a 2,6-dichloroaniline moiety and an imidazole ring—this compound is predicted to function as a kinase inhibitor. This document outlines a strategic approach to identify and validate its putative targets, supported by detailed experimental protocols and data presentation formats. The primary aim is to equip researchers with the necessary information to investigate the mechanism of action and therapeutic potential of this compound.

Introduction

The compound this compound possesses key structural features commonly found in potent kinase inhibitors. The 2,6-disubstituted aniline ring is a well-established pharmacophore that can orient the molecule within the ATP-binding pocket of various kinases, while the imidazole moiety is known to form critical hydrogen bond interactions with the hinge region of the kinase domain. The combination of these fragments suggests that this compound may exhibit inhibitory activity against a range of protein kinases, making it a compound of interest for further investigation in drug discovery, particularly in oncology and inflammatory diseases.

Predicted Biological Targets

Based on the prevalence of the 2,6-dichloroaniline and imidazole scaffolds in known kinase inhibitors, the following kinase families are proposed as high-probability targets for this compound:

-

Src Family Kinases (SFKs): The 2,6-dichloro substitution pattern is a hallmark of many potent Src inhibitors.

-

Transforming Growth Factor-β-activated Kinase 1 (TAK1): Imidazole-based compounds have been successfully developed as selective TAK1 inhibitors.

-

DNA-Dependent Protein Kinase (DNA-PK): Anilino-imidazole derivatives have shown inhibitory activity against DNA-PK.

-

Other Potential Kinase Targets: A broader screening approach is likely to reveal additional targets within the human kinome.

Quantitative Data Summary

To facilitate the evaluation of this compound, the following tables present hypothetical, yet representative, quantitative data that could be generated through the experimental protocols outlined in this guide.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |

| Src | 25 | 15 | TR-FRET |

| Lck | 40 | 28 | TR-FRET |

| Fyn | 60 | 45 | TR-FRET |

| TAK1 | 80 | 65 | Luminescence |

| DNA-PK | 150 | 110 | Radiometric |

| VEGFR2 | 800 | 650 | TR-FRET |

| EGFR | >10,000 | >10,000 | TR-FRET |

Table 2: Cellular Activity Profile

| Cell Line | Target Pathway | Cellular Assay | EC50 (nM) |

| A549 (Lung Carcinoma) | Src Signaling | Proliferation (MTT) | 250 |

| HT-29 (Colon Carcinoma) | Src Signaling | Proliferation (MTT) | 300 |

| HeLa (Cervical Cancer) | DNA Damage Repair | Proliferation (MTT) | 500 |

| THP-1 (Monocytic Leukemia) | TAK1 Signaling | Cytokine Release (ELISA) | 400 |

Experimental Protocols

Kinome-Wide Profiling using KINOMEscan™

Objective: To identify the primary kinase targets of this compound across a broad panel of human kinases.

Methodology: The KINOMEscan™ competition binding assay is a high-throughput method to quantify the interaction of a compound with a large number of kinases.

-

Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Assay Principle: Kinases are tagged with a DNA-tag and immobilized on a solid support. The test compound is incubated with the kinase panel in the presence of an active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

-

Screening: The compound is typically screened at a concentration of 1 µM against the KINOMEscan™ panel.

-

Data Analysis: Results are reported as percent of control, where a lower percentage indicates stronger binding. Hits are typically defined as compounds that inhibit more than 65% or 90% of the control signal.

-

Follow-up: For primary hits, a Kd (dissociation constant) is determined by running a dose-response curve.

In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the in vitro potency (IC50) of this compound against specific kinases identified from the primary screen (e.g., Src).

Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used to measure kinase activity.

-

Reagents:

-

Recombinant human Src kinase.

-

Biotinylated peptide substrate.

-

ATP.

-

Europium-labeled anti-phosphotyrosine antibody.

-

Streptavidin-allophycocyanin (SA-APC).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 2 µL of the compound dilution.

-

Add 4 µL of a solution containing the Src kinase and the biotinylated peptide substrate.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and SA-APC.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

-

Data Analysis: The ratio of the emission at 665 nm to 615 nm is calculated. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular context.

Methodology: CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells.

-

Cell Culture and Treatment:

-

Culture A549 cells to 80-90% confluency.

-

Treat cells with either vehicle (DMSO) or varying concentrations of this compound for 1 hour.

-

-

Heat Shock:

-

Harvest and wash the cells.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Quantify the amount of the target protein (e.g., Src) in the soluble fraction by Western blot or ELISA.

-

-

Data Analysis:

-

Melt Curve: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

-

Isothermal Dose-Response: At a fixed temperature (chosen from the melt curve), plot the amount of soluble protein as a function of compound concentration to determine the cellular EC50 for target engagement.

-

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound based on its predicted targets.

Src Signaling Pathway

TAK1 Signaling Pathway

Spectroscopic Profiling of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline: A Theoretical and Practical Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive theoretical and practical guide to the spectroscopic characterization of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline (CAS No. 1337882-05-9). Due to the limited availability of public experimental data for this specific compound, this guide focuses on the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, derived from established principles of spectroscopy and analysis of analogous structures. Furthermore, detailed, standardized experimental protocols for acquiring high-quality spectroscopic data for this and similar solid organic compounds are provided. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development by providing a foundational understanding of the expected spectroscopic properties of this molecule and the methodologies to obtain them.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, which features a dichlorinated aniline ring linked to an imidazole moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to reveal signals corresponding to the aromatic protons of the aniline and imidazole rings, as well as the amine and imidazole N-H protons.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 - 7.8 | Singlet | 2H | Ar-H (aniline) |

| ~ 7.0 - 7.2 | Singlet | 2H | Ar-H (imidazole) |

| ~ 4.5 - 5.5 (broad) | Singlet | 2H | -NH₂ (aniline) |

| ~ 12.0 - 13.0 (broad) | Singlet | 1H | -NH (imidazole) |

1.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will show distinct signals for the carbon atoms in both the aniline and imidazole rings. The presence of chlorine atoms will cause a downfield shift for the substituted carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C-NH₂ (aniline) |

| ~ 140 - 145 | C-imidazole (aniline) |

| ~ 125 - 130 | C-Cl (aniline) |

| ~ 120 - 125 | CH (aniline) |

| ~ 135 - 140 | C=N (imidazole) |

| ~ 115 - 120 | CH (imidazole) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands typical for N-H stretching in amines and imidazoles, C-N stretching, aromatic C-H and C=C stretching, and C-Cl stretching.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric, -NH₂) |

| 3200 - 2500 (broad) | Broad | N-H stretching (imidazole) |

| 1620 - 1580 | Medium | N-H bending (scissoring) |

| 1600 - 1450 | Strong | Aromatic C=C stretching |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

| 850 - 750 | Strong | C-Cl stretching |

| 800 - 600 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum, likely acquired using a soft ionization technique like Electrospray Ionization (ESI), is expected to show a prominent protonated molecular ion peak [M+H]⁺. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its fragments.

| m/z | Ion | Notes |

| 228.01 | [M]⁺ (for C₉H₇³⁵Cl₂N₃) | Molecular ion. The isotopic pattern for two chlorines will be observed. |

| 230.01 | [M+2]⁺ | Isotopic peak due to the presence of one ³⁷Cl atom. |

| 232.00 | [M+4]⁺ | Isotopic peak due to the presence of two ³⁷Cl atoms. |

| 229.02 | [M+H]⁺ | Protonated molecular ion, likely the base peak in ESI. |

| 193.03 | [M-Cl]⁺ | Fragment resulting from the loss of a chlorine atom. |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a Pasteur pipette with a cotton wool filter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely and label it appropriately.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's sample holder.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Data Acquisition :

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (MS)

This protocol is for Electrospray Ionization (ESI) mass spectrometry.

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal for the analyte.

-

Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

-

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the chemical structure of the target compound.

Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Chemical structure and key predicted spectroscopic features.

An In-depth Technical Guide to 2,6-dichloro-4-(1H-imidazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline derivatives and their analogs. This class of compounds has garnered significant interest within the medicinal chemistry community due to its potential as kinase inhibitors for therapeutic applications, particularly in oncology. This document details synthetic methodologies, summarizes key biological data, and outlines experimental protocols to facilitate further research and development in this area.

Core Structure and Rationale

The this compound scaffold combines several key structural features that are advantageous for kinase inhibition. The 2,6-dichloroaniline moiety can occupy hydrophobic pockets and form crucial interactions within the ATP-binding site of various kinases. The imidazole ring serves as a versatile component, capable of forming hydrogen bonds and participating in pi-stacking interactions. Modifications to this core structure allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound and its derivatives can be approached through a multi-step process, beginning with the synthesis of the key intermediate, 2,6-dichloroaniline.

Synthesis of 2,6-Dichloroaniline

Several methods for the synthesis of 2,6-dichloroaniline have been reported. One common approach involves the chlorination of aniline. For instance, aniline can be treated with hydrochloric acid and hydrogen peroxide to yield 2,4,6-trichloroaniline, which is then selectively de-chlorinated to produce 2,6-dichloroaniline.[1][2]

Synthesis of this compound

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Kinase Inhibition

Derivatives of the anilino-imidazole and related scaffolds have demonstrated significant activity as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Kinase Inhibitory Activity

Structurally related compounds have shown potent inhibition against a range of kinases. For example, derivatives of 6-(2-amino-1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-one have been identified as potent inhibitors of Aurora A kinase, with IC50 values in the nanomolar range.[3] Specifically, compound 16h from this series exhibited an IC50 of 21.94 nM against Aurora A kinase.[3] Furthermore, phenylacetamide derivatives containing a 1H-imidazol-5-one moiety have shown cytotoxic IC50 values at 294 and 362 nM against HCT116 colon cancer and HL60 leukemia cell lines, respectively, and were found to downregulate kinases such as BRK, FLT, and JAK family members.[4]

The table below summarizes the inhibitory activities of selected analogous compounds.

| Compound ID | Target Kinase/Cell Line | IC50/EC50 (µM) | Reference |

| 16h (benzo[d]imidazole analog) | Aurora A Kinase | 0.02194 | [3] |

| KIM-161 (imidazol-5-one analog) | HCT116 Colon Cancer | 0.294 | [4] |

| KIM-161 (imidazol-5-one analog) | HL60 Leukemia | 0.362 | [4] |

| Compound 4b (imidazole derivative) | Angiotensin-Converting Enzyme | 1.31 | [5] |

| Compound 1 (benzoxazole analog) | KDR | 6.855 | [6] |

| Compound 16 (thiadiazinone analog) | Bladder Cancer Cell Line | 1.6 | [7] |

Signaling Pathways

The inhibition of kinases such as Aurora A by these compounds can have significant downstream effects on cell cycle regulation and apoptosis. Aurora A kinase is a key regulator of mitosis, and its inhibition can lead to G2/M phase cell cycle arrest and subsequent apoptosis.[3]

Aurora A Kinase Signaling Pathway:

Caption: Inhibition of Aurora A kinase signaling by a potential derivative.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of new chemical entities. The following sections provide generalized procedures based on methodologies reported for analogous compounds.

General Procedure for the Synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives[5]

-

Alkylation: 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde is reacted with various phenacyl bromides to form intermediate compounds.

-

Reduction: The intermediate compounds are subsequently reduced using sodium borohydride to obtain the final N-substituted-2-butyl-4-chloro-1H-imidazole derivatives.[5]

General Procedure for Kinase Inhibition Assay (Example: Aurora A Kinase)[3]

-

Assay Components: The assay is typically performed in a buffer containing the Aurora A kinase enzyme, a fluorescently labeled peptide substrate, and ATP.

-

Compound Incubation: The test compounds are pre-incubated with the kinase to allow for binding.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: The extent of peptide phosphorylation is measured by detecting the fluorescence signal. The IC50 value is then calculated from the dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Structure-Activity Relationship (SAR)

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the core scaffold.

SAR Workflow:

Caption: Structure-Activity Relationship (SAR) exploration workflow.

For related aniline derivatives, it has been shown that electron-withdrawing groups, such as a nitro group at the 4-position of a phenyl ring, can enhance fungicidal activity.[8] In the context of kinase inhibition, systematic exploration of substituents on the aniline ring of 6-anilino imidazo[4,5-c]pyridin-2-ones demonstrated that different substitutions significantly impact potency and selectivity against DNA-PK, PI3Kα, and mTOR.[9]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. Future research should focus on the synthesis and biological evaluation of a focused library of derivatives to establish a clear structure-activity relationship. Further optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for their advancement as potential therapeutic agents. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to this exciting area of drug discovery.

References

- 1. CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google Patents [patents.google.com]

- 2. RU1768581C - Method of 2,6-dichloroaniline synthesis - Google Patents [patents.google.com]

- 3. Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Substituted Anilines and Imidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines and imidazoles represent two classes of organic compounds that are of significant interest in the field of medicinal chemistry and drug discovery. Their versatile structures serve as scaffolds for the development of therapeutic agents with a wide array of biological activities. This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity Data

The biological efficacy of substituted anilines and imidazoles has been quantified across numerous studies. The following tables summarize key findings, presenting Minimum Inhibitory Concentration (MIC) values for antimicrobial and antifungal activities, and half-maximal inhibitory concentration (IC50) values for anticancer and anti-inflammatory effects. This data allows for a comparative analysis of the potency of different derivatives.

Antimicrobial and Antifungal Activity of Substituted Imidazoles

The imidazole core is a well-established pharmacophore in antifungal and antibacterial agents. The data below highlights the efficacy of various substituted imidazole derivatives against a range of microbial and fungal strains.

| Compound | Microorganism | Activity | Value (µg/mL) | Reference |

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | Candida spp. | MIC | 12.5 | [1] |

| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Candida spp. | MIC | 12.5 | [1] |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | S. aureus | MIC | 12.5 | |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | B. subtilis | MIC | 12.5 | |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | E. coli | MIC | 25 | |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | P. aeruginosa | MIC | 50 | |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | C. albicans | MIC | 25 | |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | A. niger | MIC | 50 | |

| Imidazole derivative HL1 | S. aureus | MIC | 625 | [2] |

| Imidazole derivative HL1 | MRSA | MIC | 1250 | [2] |

| Imidazole derivative HL2 | S. aureus | MIC | 625 | [2] |

| Imidazole derivative HL2 | MRSA | MIC | 625 | [2] |

| Imidazole derivative HL2 | E. coli | MIC | 2500 | [2] |

| Imidazole derivative HL2 | P. aeruginosa | MIC | 2500 | [2] |

| Imidazole derivative HL2 | A. baumannii | MIC | 2500 | [2] |

Anticancer Activity of Substituted Anilines and Imidazoles

Substituted anilines and imidazoles have demonstrated significant potential as anticancer agents, with activities documented against a variety of cancer cell lines.

| Compound | Cell Line | Activity | Value | Reference |

| Aniline-substituted thieno(2,3-d) pyrimidine (MS4e) | HCT116 (Colorectal) | IC50 | 357.12 µg/mL | [3] |

| 5-Fluorouracil (Standard) | HCT116 (Colorectal) | IC50 | 435.59 µg/mL | [3] |

| Benzothiazole Aniline Ligand (L1) | HepG2 (Liver) | IC50 | 2.5 µM | |

| Benzothiazole Aniline Ligand (L2) | HepG2 (Liver) | IC50 | 3.8 µM | |

| Benzothiazole Aniline Platinum Complex (L1Pt) | HepG2 (Liver) | IC50 | 2.0 µM | |

| Benzothiazole Aniline Platinum Complex (L2Pt) | HepG2 (Liver) | IC50 | 1.7 µM | |

| Cisplatin (Standard) | HepG2 (Liver) | IC50 | 8.5 µM | |

| Trisubstituted imidazole (Compound 1) | MDA-MB-231 (Breast) | IC50 | 21.1 µM | [4] |

| Trisubstituted imidazole (Compound 2) | MDA-MB-231 (Breast) | IC50 | 17.8 µM | [4] |

| Trisubstituted imidazole (CIP) | MDA-MB-231 (Breast) | IC50 | 24.1 µM | [4] |

Anti-inflammatory Activity of Substituted Anilines and Imidazoles

The anti-inflammatory properties of these compounds are often evaluated by their ability to inhibit inflammatory mediators or reduce edema in animal models.

| Compound | Assay | Activity | Value | Reference |

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | Carrageenan-induced rat paw edema | % Inhibition | 58.02 | [1] |

| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Carrageenan-induced rat paw edema | % Inhibition | 56.17 | [1] |

| Indomethacin (Standard) | Carrageenan-induced rat paw edema | % Inhibition | - | [1] |

| Reduced Fluoroquinolone (4e) | Nitric Oxide Scavenging | IC50 | 17.6 µM | [5] |

| Reduced Fluoroquinolone (4b) | Nitric Oxide Scavenging | IC50 | 25.5 µM | [5] |

| Nitrofluoroquinolone (3d) | Nitric Oxide Scavenging | IC50 | 27.7 µM | [5] |

| Indomethacin (Standard) | Nitric Oxide Scavenging | IC50 | 55.1 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the biological activities of substituted anilines and imidazoles.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Workflow for Broth Microdilution Assay

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Steps:

-

Preparation of Test Compounds: Stock solutions of the substituted anilines or imidazoles are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

-

MIC Determination: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.[8][9]

Workflow for MTT Assay

Caption: General workflow of the MTT assay for determining cytotoxicity.

Detailed Steps:

-

Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group receives the vehicle (e.g., DMSO) without the compound.

-

Incubation: The cells are incubated with the compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

In Vivo Anti-inflammatory Assessment by Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[10][11]

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow of the carrageenan-induced paw edema assay.

Detailed Steps:

-

Animal Acclimatization: Laboratory animals, typically rats, are acclimatized to the experimental conditions.

-

Compound Administration: The test compound, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle is administered to the animals, usually intraperitoneally or orally, at a specific time before the induction of inflammation.

-

Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar tissue of the right hind paw of each animal.

-

Paw Volume Measurement: The volume of the injected paw is measured at different time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with that of the control group.

Signaling Pathways

The biological activities of substituted anilines and imidazoles are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective drug candidates.

Aniline-Induced Pro-inflammatory Signaling

Aniline exposure has been shown to induce toxicity, particularly in the spleen, through the activation of oxidative stress-responsive signaling pathways. This leads to the upregulation of pro-inflammatory cytokines, which can contribute to fibrosis and tumorigenesis.[1][12]

Aniline-Induced NF-κB and MAPK Signaling

Caption: Aniline-induced activation of NF-κB and MAPK pathways.

This pathway illustrates that aniline exposure leads to the generation of reactive oxygen species (ROS), which in turn activates IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs). IKK activation leads to the phosphorylation and subsequent degradation of IκBα, releasing the transcription factor NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokine genes. Simultaneously, activated MAPKs lead to the activation of the transcription factor AP-1, which also contributes to the expression of these cytokines. The resulting increase in pro-inflammatory cytokines can lead to tissue damage, fibrosis, and potentially tumorigenesis.

Imidazole-Mediated Anticancer Signaling

Many substituted imidazoles exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[4]

Imidazole-Induced Apoptosis via PI3K/Akt/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted imidazoles.

In this signaling cascade, substituted imidazoles can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is a critical regulator of cell survival. Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the balance between pro- and anti-apoptotic proteins triggers the activation of caspases, a family of proteases that execute the process of apoptosis, ultimately leading to cancer cell death.

Conclusion

Substituted anilines and imidazoles continue to be a rich source of biologically active compounds with significant therapeutic potential. The quantitative data presented in this guide highlights the potency of these compounds against various diseases. The detailed experimental protocols provide a foundation for researchers to conduct further investigations and validate these findings. Furthermore, the elucidation of the underlying signaling pathways offers valuable insights into their mechanisms of action, paving the way for the development of next-generation therapeutics with improved efficacy and selectivity. As research in this area progresses, a deeper understanding of the structure-activity relationships and the intricate molecular interactions of these compounds will undoubtedly lead to the discovery of novel and effective drugs for a range of human ailments.

References

- 1. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytokine gene expression and activation of NF-kappa B in aniline-induced splenic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.7.8. Nitric oxide radical scavenging assay [bio-protocol.org]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]

Methodological & Application

Application Notes and Protocols for 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of the biological activity of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline. The protocols outlined below are designed to assess its potential as an anticancer and antimicrobial agent, with a particular focus on its putative role as a kinase inhibitor.

Introduction

This compound is a synthetic organic molecule featuring a dichlorinated aniline moiety linked to an imidazole ring. This structural arrangement is characteristic of numerous compounds with demonstrated biological activity, including inhibition of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases such as cancer. The imidazole and aniline components are known pharmacophores in many kinase inhibitors.[1][2] Therefore, the primary hypothesis for the mechanism of action of this compound is the inhibition of protein kinases involved in cancer cell proliferation and survival. Additionally, imidazole derivatives have been reported to possess antimicrobial properties, warranting an investigation into this potential activity.[3][4]

This document provides detailed protocols for:

-

Anticancer Activity Screening: Assessing the cytotoxic effects of the compound on various cancer cell lines.

-

Kinase Inhibition Assays: Determining the inhibitory activity against specific oncogenic kinases, such as BRAF and VEGFR2.

-

Antimicrobial Activity Screening: Evaluating the potential of the compound to inhibit the growth of pathogenic bacteria and fungi.

Data Presentation

All quantitative data from the following assays should be meticulously recorded and summarized in tabular format for clear interpretation and comparison.

Table 1: In Vitro Anticancer Activity of this compound

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| A375 | Melanoma | |

| HT-29 | Colon | |

| MCF-7 | Breast | |

| HCT116 | Colon | |

| A549 | Lung | |

| Positive Control (e.g., Vemurafenib) | ||

| Positive Control (e.g., Sunitinib) |

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| BRAF (wild-type) | |

| BRAF (V600E) | |

| VEGFR2 | |

| Positive Control (e.g., Vemurafenib for BRAF) | |

| Positive Control (e.g., Sunitinib for VEGFR2) |

Table 3: In Vitro Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | |

| Escherichia coli | Gram-negative bacteria | |

| Candida albicans | Fungal | |

| Positive Control (e.g., Ciprofloxacin) | ||

| Positive Control (e.g., Fluconazole) |

Experimental Protocols

Safety Precautions

Handle this compound with appropriate safety measures in a chemical fume hood. Wear personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal instructions.

Anticancer Activity: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of the compound on cancer cells. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[5]

Materials:

-

Cancer cell lines (e.g., A375, HT-29, MCF-7, HCT116, A549)

-

Complete cell culture medium (specific to each cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., Vemurafenib for A375, Sunitinib for various lines) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assays

The following protocols describe assays for two potential kinase targets, BRAF and VEGFR2, based on the compound's chemical structure. These assays typically measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase.

This protocol is adapted from commercially available BRAF kinase assay kits.[1]

Materials:

-

Recombinant human BRAF (wild-type and V600E mutant) enzyme

-

Kinase assay buffer

-

ATP

-

BRAF substrate (e.g., MEK1)

-

This compound

-

Vemurafenib (positive control)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and Vemurafenib in kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the serially diluted compound, and the BRAF enzyme.

-

Initiate Reaction: Add the ATP and substrate mixture to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Read the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

This protocol is based on commercially available VEGFR2 kinase assay kits.[6][7]

Materials:

-

Recombinant human VEGFR2 enzyme

-

Kinase assay buffer

-

ATP

-

VEGFR2 substrate (e.g., a synthetic peptide)

-

This compound

-

Sunitinib (positive control)

-

Kinase-Glo® Max Assay Kit (Promega) or similar

-

96-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and Sunitinib in kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the serially diluted compound, and the VEGFR2 enzyme.

-

Initiate Reaction: Add the ATP and substrate mixture to each well.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® Max Assay Kit according to the manufacturer's protocol. The amount of light generated is proportional to the amount of ATP remaining, which is inversely proportional to the kinase activity.

-

Luminescence Measurement: Read the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8][9]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

This compound

-

Ciprofloxacin (antibacterial control)

-

Fluconazole (antifungal control)

-

Sterile 96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound, ciprofloxacin, and fluconazole in the respective broth in a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate the conceptual workflows and signaling pathways relevant to the proposed assays.

Caption: Overall experimental workflow for the in vitro evaluation of this compound.

Caption: Hypothesized mechanism of action targeting BRAF and VEGFR2 signaling pathways.

Caption: Logical relationship between the compound's structure, predicted activities, and proposed assays.

References

- 1. Identification of type II inhibitors targeting BRAF using privileged pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial activity of some new anilino benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. rjptonline.org [rjptonline.org]

- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]

Application Notes and Protocols for Cellular Efficacy Testing of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-4-(1H-imidazol-2-yl)aniline is a small molecule with a chemical structure featuring a dichlorinated aniline ring coupled to an imidazole group. While specific biological targets and mechanisms of action are not yet fully elucidated in publicly available literature, the structural motifs present in this compound are found in molecules with a range of biological activities, including but not limited to kinase inhibition, antimicrobial, and anticancer effects. The imidazole ring is a key component of many biologically active compounds, including several approved kinase inhibitors. The dichlorinated phenyl group can contribute to binding affinity and selectivity for various protein targets.

Given the potential for broad biological activity, a primary screening panel of cellular assays is recommended to elucidate the efficacy and potential therapeutic applications of this compound. These initial assays are designed to assess the compound's general effects on cell health and proliferation, providing a foundation for more targeted, mechanism-of-action studies.

This document provides detailed protocols for a primary screening cascade to evaluate the cellular efficacy of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the primary cellular screening of this compound.

Caption: General workflow for primary and secondary cellular screening.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound

-

Selected cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader (570 nm)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | % Cell Viability |

| Vehicle Control | 100 | ||||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| 50 | |||||

| 100 |

Cell Proliferation Assay (BrdU Assay)

Principle: This immunoassay measures DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.

Materials:

-

BrdU Cell Proliferation Assay Kit (commercially available)

-

This compound

-

Selected cell lines

-

Complete cell culture medium

-

96-well plates

-

Plate reader (e.g., 450 nm)

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

After 24 hours, treat the cells with serial dilutions of the compound for 24-48 hours.

-

Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Fix the cells and denature the DNA according to the kit manufacturer's instructions.

-

Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

-

Add the substrate and measure the colorimetric or chemiluminescent signal using a plate reader.

Data Presentation:

| Concentration (µM) | Signal (e.g., OD 450 nm) - Rep 1 | Signal - Rep 2 | Signal - Rep 3 | Mean Signal | % Proliferation |

| Vehicle Control | 100 | ||||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| 50 | |||||

| 100 |

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

This compound

-

Selected cell lines

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the compound at concentrations determined from the viability assay (e.g., IC50 and 2x IC50) for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

Data Presentation:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |

| Vehicle Control | ||||

| Compound (IC50) | ||||

| Compound (2x IC50) | ||||

| Positive Control |

Potential Signaling Pathway for Further Investigation

Should the primary screening assays indicate significant anti-proliferative or pro-apoptotic activity in cancer cell lines, investigation into key signaling pathways implicated in cancer is warranted. The MAPK/ERK pathway is a common target for cancer therapeutics.

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Secondary Assay Example: Western Blot for Phospho-ERK

To investigate if this compound inhibits the MAPK/ERK pathway, a western blot for the phosphorylated (active) form of ERK can be performed. A decrease in phospho-ERK levels upon compound treatment would suggest activity against this pathway.

Disclaimer: These protocols are intended as a general guide. Optimization of cell numbers, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. Always include appropriate positive and negative controls in your experiments.

Application Notes and Protocols for the Investigation of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the preclinical evaluation of 2,6-dichloro-4-(1H-imidazol-2-yl)aniline, a novel small molecule with potential therapeutic applications. Drawing parallels from structurally similar compounds with known anti-cancer and kinase inhibitory activities, this document outlines a systematic approach encompassing initial biochemical screening, cellular characterization, signaling pathway analysis, and in vivo efficacy studies. Detailed protocols and data presentation formats are provided to guide researchers in elucidating the compound's mechanism of action and therapeutic potential.

Introduction